molecular formula C19H17N5O3S2 B2575035 N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894049-17-3

N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2575035
CAS RN: 894049-17-3
M. Wt: 427.5
InChI Key: KNBYZKSVONAXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17N5O3S2 and its molecular weight is 427.5. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives

Triazole derivatives, including 1,2,4-triazoles, have been extensively studied for their biological activities. These compounds exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The versatility in chemical modifications allows triazole derivatives to be tailored for specific therapeutic applications, making them valuable in drug development and medicinal chemistry. The review by Kaplaushenko (2019) highlights the chemical transformations and pharmacological activities of 1,2,4-triazole-3-thione derivatives, suggesting their potential in enhancing biochemical processes in patients exposed to high doses of radiation (Kaplaushenko, 2019).

Thiophene Analogues

Thiophene analogues have been synthesized and evaluated for their potential carcinogenicity. The study by Ashby et al. (1978) investigated thiophene derivatives as analogues of carcinogenic compounds, revealing insights into their chemical and biological behavior and indicating their potential for further evaluation in vivo (Ashby et al., 1978).

Pyridazinone Compounds

Pyridazinone compounds, such as ABT-963, have shown to act as potent and selective COX-2 inhibitors, offering an excellent selectivity profile and high oral anti-inflammatory potency. These compounds demonstrate the therapeutic potential in treating pain and inflammation associated with arthritis, suggesting the importance of pyridazinone derivatives in medicinal chemistry and drug development (Asif, 2016).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c1-26-12-5-7-15(27-2)14(10-12)20-18(25)11-29-19-22-21-17-8-6-13(23-24(17)19)16-4-3-9-28-16/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBYZKSVONAXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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